molecular formula C16H16FN5O3S B2561525 N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 921060-90-4

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide

Katalognummer B2561525
CAS-Nummer: 921060-90-4
Molekulargewicht: 377.39
InChI-Schlüssel: CETSRRHUFSBFIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of the compound would be planned based on its structure. The choice of starting materials, reagents, and conditions would depend on the functional groups present in the compound.



Molecular Structure Analysis

X-ray crystallography, NMR, and computational methods (like DFT) could be used to analyze the molecular structure.



Chemical Reactions Analysis

The compound’s reactivity would be studied. This could involve looking at how it reacts with various reagents, under different conditions.



Physical And Chemical Properties Analysis

The compound’s physical and chemical properties such as melting point, boiling point, solubility, stability, etc., would be determined.


Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Applications

A study highlighted the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups. These compounds, including variations of benzenesulfonamide, exhibited remarkable properties such as high singlet oxygen quantum yield, making them very useful as photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Docking and Bioassay Studies

N-Fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) has been introduced as a sterically demanding electrophilic fluorinating reagent. It showed improved enantioselectivity in the products compared to the use of other fluorinating agents, suggesting potential utility in synthesizing enantioselective fluorinated compounds for medical research (Yasui et al., 2011).

Anticancer Agent Development

Aminothiazole-paeonol derivatives, containing benzenesulfonamide structures, were synthesized and evaluated for their anticancer effects on various cancer cell lines. Some derivatives exhibited significant inhibitory activity, suggesting their potential as lead compounds for developing new anticancer agents (Tsai et al., 2016).

Studies on DNA Binding and Cleavage

Research on mixed-ligand copper(II)-sulfonamide complexes, involving different sulfonamide derivatives, demonstrated their capability to bind to DNA, induce DNA cleavage, and exhibit genotoxicity and anticancer activity. This highlights the role of sulfonamide derivatives in modulating the biological activities of metal complexes (González-Álvarez et al., 2013).

Synthesis and Characterization of Novel Compounds

Studies have also focused on the synthesis and characterization of new benzenesulfonamide molecules, exploring their structural properties, reactivity, and potential applications in various fields of chemistry and biology. For example, the synthesis and comprehensive characterization of a newly synthesized sulfonamide molecule were detailed, providing insights into its structural and electronic properties (Murthy et al., 2018).

Safety And Hazards

The compound’s safety profile would be evaluated. This could involve looking at its toxicity, flammability, environmental impact, etc.


Zukünftige Richtungen

Based on the results of these studies, future directions for research could be proposed. This could involve suggesting modifications to the compound’s structure to improve its properties, or proposing new applications for the compound.


Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and might not apply to all compounds.


Eigenschaften

IUPAC Name

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O3S/c1-11-8-14(6-7-15(11)25-2)26(23,24)18-10-16-19-20-21-22(16)13-5-3-4-12(17)9-13/h3-9,18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETSRRHUFSBFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=NN=NN2C3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.